7-Amino-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid
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Overview
Description
7-Amino-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid is a compound with the molecular formula C12H24N2O4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of an amino group and a tert-butoxycarbonyl (BOC) protecting group, which makes it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is often produced in batch reactors with precise temperature and pH control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The BOC group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Deprotection Reactions: Reagents like TFA, HCl, and oxalyl chloride are used for the removal of the BOC group.
Major Products Formed:
Substitution Reactions: The major products are substituted amino acids or peptides.
Deprotection Reactions: The primary product is the free amine, which can be further utilized in subsequent synthetic steps.
Scientific Research Applications
7-Amino-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Amino-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid primarily involves its role as a protected amino acid derivative. The BOC group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes, targeting specific molecular pathways and interactions .
Comparison with Similar Compounds
7-Aminoheptanoic acid: Lacks the BOC protecting group, making it more reactive but less stable in certain reactions.
N-Boc-7-aminoheptanoic acid: Another BOC-protected amino acid with similar properties but different chain lengths.
Uniqueness: 7-Amino-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid is unique due to its specific chain length and the presence of the BOC protecting group, which provides a balance between reactivity and stability. This makes it particularly useful in peptide synthesis and other applications where controlled reactivity is essential .
Properties
IUPAC Name |
7-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)7-5-4-6-8-13/h9H,4-8,13H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXXFCGREVWJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCCN)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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